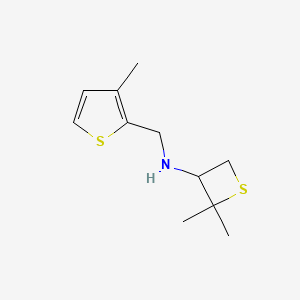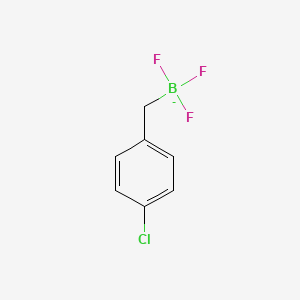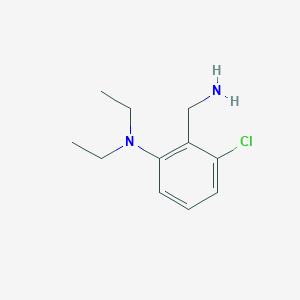
3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxypropan-2-yl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxypropan-2-yl hydrazine with a suitable carbonyl compound, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 3-(2-oxopropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazole ring.
Applications De Recherche Scientifique
3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal, antibacterial, and anticancer agents.
Industry: The compound can be used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxypropan-2-yl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the compound-enzyme complex and preventing the enzyme from catalyzing its reaction.
Comparaison Avec Des Composés Similaires
3-(2-Hydroxypropan-2-yl)-1,2,4-triazole: Lacks the dihydro component, making it less stable under certain conditions.
1,2,4-Triazol-5-one: Does not have the hydroxypropan-2-yl group, resulting in different reactivity and applications.
3-(2-Hydroxyethyl)-1,4-dihydro-1,2,4-triazol-5-one: Similar structure but with a hydroxyethyl group instead of hydroxypropan-2-yl, leading to variations in chemical behavior.
Uniqueness: The presence of the hydroxypropan-2-yl group in 3-(2-Hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one imparts unique properties, such as enhanced stability and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C5H9N3O2 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
3-(2-hydroxypropan-2-yl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H9N3O2/c1-5(2,10)3-6-4(9)8-7-3/h10H,1-2H3,(H2,6,7,8,9) |
Clé InChI |
BSQGOHIVMSPVHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NNC(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


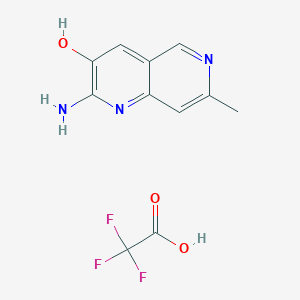

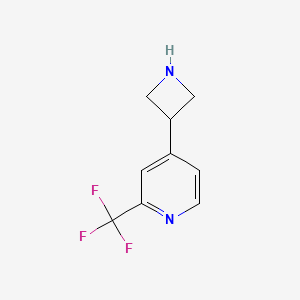
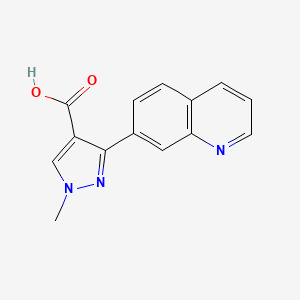
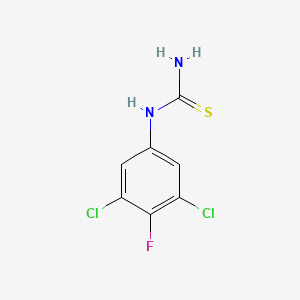
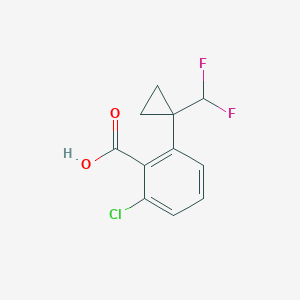
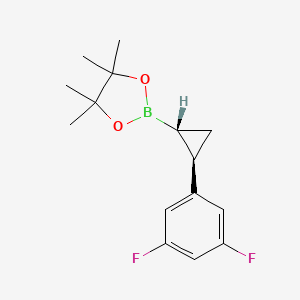
![6-Hydroxy-2-thiaspiro[3.3]heptane-6-carbonitrile 2,2-dioxide](/img/structure/B12993365.png)
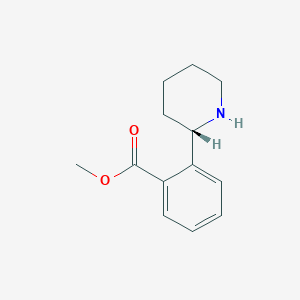
![4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B12993382.png)
